Product packaging for CEP-9722(Cat. No.:CAS No. 916574-83-9)

CEP-9722

Cat. No.: B1684203
CAS No.: 916574-83-9
M. Wt: 418.5 g/mol
InChI Key: CTLOSZHDGZLOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Poly(ADP-ribose) Polymerases (PARPs) in DNA Repair Pathways

The PARP family consists of 17 members, but PARP-1 and PARP-2 are the most well-characterized and play prominent roles in the DNA damage response. aboutscience.eu These enzymes are activated upon detecting DNA damage, particularly single-strand breaks (SSBs). aboutscience.eufrontiersin.orgnih.gov

Role of PARP-1 and PARP-2 in Base Excision Repair (BER)

PARP-1 and PARP-2 are significantly involved in the Base Excision Repair (BER) pathway, a primary mechanism for repairing damaged bases and SSBs. aboutscience.eunih.govaacrjournals.org In BER, a damaged base is recognized and removed by a DNA glycosylase, creating an abasic (AP) site. nih.govaacrjournals.org The repair of the AP site is initiated by AP endonuclease 1 (APE1), followed by the action of polymerase and ligase proteins to complete the repair. nih.govaacrjournals.org

PARP-1 is particularly important for recognizing DNA damage, including BER intermediates, by binding to strand breaks. aacrjournals.org The involvement of both PARP-1 and PARP-2 in BER has been recognized for a long time. nih.gov While PARP-1 accumulates rapidly and transiently at laser-induced DNA damage sites, PARP-2 shows a delayed and persistent accumulation. nih.gov PARP-1 and PARP-2 interact with XRCC1, a crucial scaffold protein that interacts with and stimulates many BER factors. nih.govaacrjournals.org The recruitment of XRCC1 to damaged sites has been shown to be dependent on PARP-1 activity but not PARP-2. nih.gov PARP-1 and PARP-2 also interact with other BER factors like DNA polymerase β and DNA ligase III. nih.govaacrjournals.org Studies suggest that PARP-1 and PARP-2 have key but distinct roles in the spatial and temporal organization of SSBR/BER processes. nih.gov

PARP Activation and Poly-ADP-ribose (PAR) Formation

Upon binding to damaged DNA, PARP-1 becomes catalytically activated, leading to the synthesis of poly-ADP-ribose (PAR) polymers. frontiersin.orgaacrjournals.org These branched PAR chains are attached to PARP-1 itself (auto-PARylation) and other repair proteins. frontiersin.orgaacrjournals.org The formation of PAR facilitates the recruitment of other repair proteins to the sites of DNA damage, promoting the repair of SSBs. frontiersin.orgnih.gov This process is crucial for efficient BER. aacrjournals.org In the presence of a PARP inhibitor, PARP-1 can still bind to DNA damage sites, but its catalytic activity is inhibited, preventing PARylation. aacrjournals.org This hinders the recruitment of BER enzymes, and the stabilized binding of PARP-1 to DNA can impede DNA repair. aacrjournals.org

Concept of Synthetic Lethality in Cancer Therapy

Synthetic lethality is a therapeutic concept that exploits specific vulnerabilities in cancer cells. It describes a situation where a defect in one gene or pathway is compatible with cell viability, but when combined with a defect in another gene or pathway, it leads to cell death. hee.nhs.ukresearchgate.net This principle forms the basis for the use of PARP inhibitors in certain cancers. hee.nhs.ukjhoponline.comnih.gov

Exploiting Homologous Recombination Repair (HRR) Deficiency, particularly BRCA Mutations

The synthetic lethal interaction between PARP inhibition and homologous recombination repair (HRR) deficiency is a cornerstone of PARP inhibitor therapy. hee.nhs.ukresearchgate.netjhoponline.comnih.govnih.govaacrjournals.org HRR is a high-fidelity DNA repair pathway primarily involved in repairing DNA double-strand breaks (DSBs). hee.nhs.uk In cells with defects in HRR, such as those with mutations in BRCA1 or BRCA2 genes, the ability to repair DSBs is compromised. hee.nhs.uknih.govnih.govaacrjournals.org

PARP inhibitors disrupt the BER pathway, leading to the accumulation of unrepaired SSBs. aboutscience.euhee.nhs.uk During DNA replication, these unrepaired SSBs can cause replication fork collapse, resulting in the formation of DSBs. nih.govhee.nhs.uk In normal cells with a functional HRR pathway, these DSBs can be effectively repaired. aboutscience.eunih.gov However, in cancer cells with HRR deficiency, particularly those with BRCA mutations, the repair of these DSBs is impaired, leading to genomic instability and ultimately cell death. aboutscience.eunih.govhee.nhs.uk This selective toxicity towards HRR-deficient cancer cells, while sparing normal cells with intact HRR, is the basis of synthetic lethality with PARP inhibitors. aboutscience.euhee.nhs.ukresearchgate.net The concept of "BRCAness" extends this vulnerability to tumors with HRR defects beyond BRCA1/2 mutations. aboutscience.eujhoponline.comnih.govaacrjournals.org

Historical Context and Development of PARP Inhibitors

The inhibition of PARP activity was first demonstrated in the early 1970s. frontiersin.org Initial PARP inhibitors, such as various benzamides, were identified but were considered clinically unviable due to low potency and specificity. frontiersin.org The development of PARP inhibitors as a targeted cancer therapy gained significant momentum with the discovery of the synthetic lethal interaction between PARP inhibition and BRCA deficiency in the mid-2000s. nih.govaacrjournals.orgicr.ac.uk Preclinical studies demonstrated that compounds blocking PARP activity could selectively kill cancer cells with faulty BRCA genes, leaving normal cells relatively unharmed. icr.ac.uk This led to the development of PARP inhibitors as single agents for treating BRCA1/2-defective cancers. nih.gov

The first-in-man clinical trial of a PARP inhibitor, olaparib, in 2009, clinically validated the synthetic lethal interaction in patients with BRCA1/BRCA2 deficiency. nih.gov This marked a significant breakthrough and paved the way for the clinical development and eventual approval of several PARP inhibitors for various cancer types, particularly ovarian and breast cancers with BRCA mutations. nih.govicr.ac.ukwikipedia.orgaacrjournals.orgoaepublish.com Approved PARP inhibitors include olaparib, niraparib (B1663559), rucaparib, and talazoparib (B560058). nih.govnih.govwikipedia.orgaacrjournals.orgoaepublish.comguidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org

Rationale for Investigating CEP-9722 as a PARP-1/-2 Inhibitor

This compound has been investigated as a potential antineoplastic agent due to its activity as an inhibitor of the nuclear enzymes PARP-1 and PARP-2. jhoponline.comnih.govresearchgate.netmedchemexpress.com this compound is a small-molecule prodrug that is rapidly biotransformed into its active metabolite, CEP-8983. nih.govmedchemexpress.comimrpress.com CEP-8983 is a novel 4-methoxy-carbazole inhibitor. nih.gov

The rationale for investigating this compound stems from the established role of PARP-1 and PARP-2 in DNA repair, particularly BER, and the therapeutic potential of PARP inhibition in exploiting DNA repair deficiencies in cancer cells, such as HRR deficiency. frontiersin.orgnih.govjhoponline.comnih.govnih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org By selectively binding to and inhibiting PARP-1 and PARP-2, CEP-8983 (derived from this compound) is hypothesized to prevent the repair of damaged DNA via BER. nih.gov This inhibition is expected to enhance the accumulation of DNA strand breaks, promote genomic instability, and ultimately induce apoptosis in cancer cells, especially those with existing DNA repair defects. nih.gov

Preclinical studies have provided support for the investigation of this compound. In vitro studies showed that this compound increased the number of DNA single-stranded breaks, leading to cell instability and apoptosis. imrpress.com In vivo studies in RT4 xenografts demonstrated that this compound significantly decreased tumor growth in a dose-dependent manner. medchemexpress.comimrpress.com These studies indicated that CEP-8983 and its prodrug, this compound, could be effective agents, potentially as chemosensitizers when combined with select chemotherapeutic agents against chemoresistant tumors. researchgate.netimrpress.com The efficacy of this compound in urothelial carcinoma, for instance, was found to correlate inversely with the HRR response to DNA damage. medchemexpress.comimrpress.com this compound has been shown to inhibit cell growth in various cancer cell lines, including ovarian, colon, glioma, and urothelial cancer. researchgate.net

Research findings have indicated that this compound is a selective inhibitor of PARP-1 and PARP-2 with reported IC50 values of 20 nM and 6 nM, respectively. medchemexpress.com Biochemical efficacy studies in glioma xenografts showed that this compound attenuated PAR accumulation in a dose- and time-related manner, indicating its activity in inhibiting PARP in vivo. researchgate.net

While this compound has been studied as a single agent, its potential in combination therapies has also been explored, aligning with the broader strategy for PARP inhibitors. jhoponline.comoaepublish.com

Data from preclinical studies on this compound's inhibition of PARP-1 and PARP-2 activity:

CompoundTargetIC50 (nM)
This compoundPARP-120
This compoundPARP-26

Data from preclinical studies on this compound's effect on tumor growth in RT4 xenografts:

Treatment GroupTumor Growth Inhibition (% compared to vehicle)
This compound (100 mg/kg/day)Not significantly better than control medchemexpress.com
This compound (200 mg/kg/day)Significant decrease in tumor growth medchemexpress.comimrpress.com

These findings collectively provided a strong rationale for further investigating this compound as a PARP-1 and PARP-2 inhibitor with potential therapeutic applications in cancer, particularly in contexts of DNA repair deficiencies.

This compound as a Prodrug of CEP-8983

This compound is a small-molecule compound that functions as a prodrug of CEP-8983. nih.govnih.govcancer.govimrpress.comnih.gov The development of this compound aimed to improve the pharmaceutical properties, such as solubility and oral bioavailability, of the active PARP inhibitor, CEP-8983. nih.gov Upon administration, this compound is rapidly converted to its active metabolite, CEP-8983. imrpress.com This conversion has been reported to occur quickly, within minutes of administration. imrpress.comfrontiersin.org

CEP-8983 is characterized as a selective inhibitor of PARP-1 and PARP-2. nih.govcancer.govimrpress.compatsnap.commedchemexpress.commedchemexpress.com Research indicates that CEP-8983 exhibits potent inhibitory activity against these enzymes, with reported IC50 values in the low nanomolar range. For instance, IC50 values of 20 nM for PARP-1 and 6 nM for PARP-2 have been reported for CEP-8983. nih.govmedchemexpress.commedchemexpress.com

Preclinical studies have investigated the activity of this compound, acting through its conversion to CEP-8983. In vitro studies have shown that CEP-8983 can increase the sensitivity of chemoresistant tumor cells to DNA-damaging agents such as temozolomide (B1682018) and irinotecan (B1672180). aacrjournals.orgmedkoo.com This increased sensitivity is attributed to the inhibition of PARP-mediated DNA repair, which enhances the accumulation of DNA damage induced by these chemotherapies. nih.govcancer.govaacrjournals.org

Research findings in xenograft models have further supported the activity of this compound. Studies in mice bearing human glioblastoma xenografts demonstrated that administration of this compound attenuated temozolomide-induced PAR accumulation, indicating inhibition of PARP activity in vivo. aacrjournals.org Furthermore, this compound administration resulted in significant chemosensitization to temozolomide and irinotecan in chemotherapy-resistant tumor xenografts. aacrjournals.org this compound has also shown anti-tumor efficacy as a single agent in certain xenograft models, such as human colon carcinoma HT29 cell xenografts and chemoresistant rat glioblastoma RG2 cell xenografts. imrpress.com In urothelial carcinoma cell lines (RT4 and 5637), this compound demonstrated an increase in DNA damage compared to CEP-8983 or cisplatin (B142131) alone. imrpress.comimrpress.com In RT4 xenografts, oral administration of this compound significantly decreased tumor growth in a dose-dependent manner. imrpress.commedchemexpress.com

The conversion of this compound to CEP-8983 is a key aspect of its pharmacological profile. This prodrug strategy allows for the delivery of the active PARP inhibitor CEP-8983, which otherwise has poor oral bioavailability. nih.gov The rapid conversion ensures that the active compound is available to exert its inhibitory effects on PARP-1 and PARP-2. imrpress.comfrontiersin.org

Here is a summary of some research findings related to this compound and CEP-8983:

Study TypeModel SystemKey FindingSource
In VitroChemoresistant tumor cellsCEP-8983 increases sensitivity to temozolomide and irinotecan. aacrjournals.orgmedkoo.com
In VitroHuman UC cell lines (RT4, 5637)This compound increases DNA damage compared to CEP-8983 or cisplatin alone. imrpress.comimrpress.com
In Vivo (Xenograft)Human glioblastoma xenograftsThis compound attenuates temozolomide-induced PAR accumulation and sensitizes tumors to temozolomide and irinotecan. aacrjournals.org
In Vivo (Xenograft)Human colon carcinoma HT29, rat glioblastoma RG2This compound shows anti-tumor efficacy as a single agent. imrpress.com
In Vivo (Xenograft)RT4 xenograftsOral administration of this compound significantly decreases tumor growth in a dose-dependent manner. imrpress.commedchemexpress.com

This table highlights some of the research demonstrating the activity of this compound as a prodrug delivering the PARP inhibitory effects of CEP-8983, particularly in the context of enhancing the efficacy of chemotherapy and exhibiting anti-tumor activity in various preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N4O3 B1684203 CEP-9722 CAS No. 916574-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916574-83-9

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

14-methoxy-9-[(4-methylpiperazin-1-yl)methyl]-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione

InChI

InChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3

InChI Key

CTLOSZHDGZLOQE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC

Appearance

Solid powder

Other CAS No.

916574-83-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CEP-9722;  CEP 9722;  CEP9722

Origin of Product

United States

Molecular Pharmacology and Biochemical Mechanisms of Cep 9722

Enzyme Inhibition Kinetics and Selectivity

CEP-9722 is a prodrug of CEP-8983, which acts as a potent inhibitor of PARP-1 and PARP-2. nih.govcancer.govmedkoo.comnih.gov

Inhibition of PARP-1 and PARP-2 Activity

The active metabolite, CEP-8983, has demonstrated potent inhibitory activity against both PARP-1 and PARP-2 enzymes. Enzyme inhibition studies have determined IC50 values of 20 nM for PARP-1 and 6 nM for PARP-2, indicating a slightly higher potency towards PARP-2. nih.govmedchemexpress.comnih.gov This selective binding to PARP-1 and PARP-2 prevents their normal function in DNA repair processes, particularly the base excision repair (BER) pathway. nih.govcancer.govmedkoo.com this compound is rapidly metabolized to CEP-8983, typically in less than 5 minutes. imrpress.com

Table 1: Enzyme Inhibition Potency of CEP-8983

EnzymeIC50 (nM)
PARP-120
PARP-26

Pharmacodynamic assessments in clinical studies have confirmed PARP inhibition following administration of this compound, although a clear dose-response relationship was not always apparent. nih.govresearchgate.net In vivo biochemical efficacy studies using glioma xenografts showed that this compound attenuated PAR accumulation in a dose- and time-related manner, indicating inhibition of PARP activity. nih.govaacrjournals.orge-century.us

Downstream Cellular Consequences of PARP Inhibition by this compound

Inhibition of PARP-1 and PARP-2 by CEP-8983 disrupts DNA repair mechanisms, leading to an accumulation of DNA damage and triggering various cellular responses. nih.govcancer.govmedkoo.com

Induction of DNA Single-Strand Breaks and Genomic Instability

PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the BER pathway. nih.govcancer.govaustinpublishinggroup.comjhoponline.comnih.gov By inhibiting PARP-1 and PARP-2, CEP-8983 prevents the efficient repair of these SSBs. nih.govcancer.govmedkoo.com The unrepaired SSBs can then collapse during DNA replication, leading to the formation of more deleterious double-strand breaks (DSBs). jhoponline.comnih.govnih.gov This accumulation of DNA damage enhances genomic instability. nih.govcancer.govmedkoo.come-century.us In vitro studies have shown that this compound (at concentrations of 0.1-10 µM) increased the number of DNA single-stranded breaks, contributing to cellular instability. imrpress.com Increased DNA damage was also observed with the combination of this compound or CEP-8983 with cisplatin (B142131) in urothelial carcinoma cell lines. researchgate.net

Promotion of Apoptosis

The increased burden of unrepaired DNA damage and subsequent genomic instability induced by PARP inhibition can overwhelm cellular survival mechanisms, leading to the induction of apoptosis, or programmed cell death. nih.govcancer.govmedkoo.comaustinpublishinggroup.com CEP-8983 has been shown to promote apoptosis. nih.govcancer.govmedkoo.com In vitro studies with urothelial carcinoma cell lines demonstrated that CEP-8983 induced apoptosis. researchgate.net Immunohistochemistry of xenografts treated with this compound showed a significant increase in cleaved caspase-3, a marker of apoptosis. researchgate.net

Potentiation of DNA-Damaging Agents' Cytotoxicity

PARP inhibitors, including this compound and its active metabolite CEP-8983, are designed to potentiate the cytotoxicity of DNA-damaging chemotherapies and ionizing radiation. cancer.govmedkoo.comnih.govnih.govnih.govnih.govwikipedia.org By inhibiting PARP-mediated DNA repair, these compounds enhance the persistence of DNA lesions induced by other agents, thereby increasing their cytotoxic effect on cancer cells. cancer.govmedkoo.comnih.govnih.govnih.govnih.govwikipedia.org Preclinical studies have shown that CEP-8983 increased the sensitivity of chemoresistant tumor cells to agents like temozolomide (B1682018) and irinotecan (B1672180) (SN38) in vitro and in xenograft models. nih.govimrpress.comnih.govaacrjournals.org This potentiation was associated with an increased fraction and/or lengthened duration of time tumor cells accumulated in chemotherapy-induced G2-M arrest and sensitized tumor cells to chemotherapy-induced DNA damage and apoptosis. nih.gov this compound administered with temozolomide or irinotecan significantly inhibited tumor growth in preclinical xenograft models compared to chemotherapy alone. nih.gov Clinical studies have also investigated this compound in combination with DNA-damaging agents like temozolomide, gemcitabine (B846), and cisplatin. nih.govjhoponline.comepa.gov

Reversal of Tumor Cell Chemo- and Radioresistance

Inhibition of PARP by this compound and CEP-8983 has shown potential in reversing acquired resistance to chemotherapy and radiotherapy in tumor cells. nih.govcancer.govmedkoo.comdntb.gov.ua By interfering with the enhanced DNA repair capacity that often contributes to resistance, PARP inhibition can resensitize tumor cells to these treatments. nih.govcancer.govmedkoo.com In nonclinical studies, CEP-8983 increased the sensitivity of chemoresistant tumor cells to temozolomide. nih.gov this compound has also demonstrated significant radiosensitization against radioresistant tumor xenografts. imrpress.comnih.govresearchgate.net

Table 2: Preclinical Potentiation of DNA-Damaging Agents by this compound/CEP-8983

DNA-Damaging AgentModel SystemObserved EffectSource
TemozolomideChemoresistant tumor cells (in vitro and xenografts)Increased sensitivity, inhibited tumor growth nih.govimrpress.comnih.govaacrjournals.org
Irinotecan (SN38)Chemoresistant tumor cells (in vitro and xenografts)Increased sensitivity, inhibited tumor growth nih.govaacrjournals.org
CisplatinUrothelial carcinoma cell linesIncreased DNA damage in combination researchgate.net
RadiationRadioresistant tumor xenograftsSignificant radiosensitization imrpress.comnih.govresearchgate.net

Interaction with DNA Damage Response and Repair Pathways

DNA damage response and repair pathways are critical cellular mechanisms that maintain genomic integrity. PARP enzymes, particularly PARP-1 and PARP-2, play a significant role in these processes, acting as key sensors of DNA strand breaks and facilitating the recruitment of repair machinery nih.govcancer.govnih.govgoogle.comresearchgate.net. By inhibiting PARP activity, CEP-8983 interferes with these essential repair mechanisms, leading to the accumulation of DNA damage.

Impact on Base Excision Repair (BER)

Base excision repair (BER) is a primary pathway responsible for correcting small, non-helix-distorting base lesions in DNA, typically arising from oxidation, deamination, or alkylation nih.govwikipedia.orgbmbreports.orgmdpi.com. The BER process is initiated by DNA glycosylases that remove damaged bases, creating abasic (AP) sites, which are subsequently processed by other enzymes wikipedia.orgbmbreports.orgmdpi.com. PARP-1 is implicated in the BER pathway, particularly in the repair of DNA strand breaks that occur during this process aacrjournals.org. CEP-8983, as an inhibitor of PARP-1 and PARP-2, prevents the effective repair of damaged DNA via BER cancer.govmedkoo.comnih.gov. This inhibition leads to an increase in the number of DNA single-stranded breaks imrpress.com. In cells with compromised homologous recombination repair (HRR), BER becomes even more critical for survival, making PARP inhibitors like CEP-8983 particularly effective researchgate.netresearchgate.net.

Interplay with Homologous Recombination Repair (HRR)

Homologous recombination repair (HRR) is an error-free DNA repair pathway that primarily deals with DNA double-strand breaks (DSBs) and the repair of stalled or collapsed replication forks imrpress.comwikipedia.orgasjo.in. Proteins such as BRCA1, BRCA2, and PALB2 are central to functional HRR imrpress.comwikipedia.orgasjo.in. Inhibition of PARP by CEP-8983 can lead to the accumulation of DNA single-strand breaks, which can then be converted into more deleterious DSBs during DNA replication nih.gov. Cells with pre-existing defects in HRR, such as those with mutations in BRCA1 or BRCA2, are heavily reliant on alternative repair pathways like BER. When BER is inhibited by PARP inhibitors, these HRR-deficient cells cannot effectively repair the accumulated DNA damage, leading to synthetic lethality, cell cycle arrest, and cell death nih.govnih.govresearchgate.netwikipedia.orgasjo.in. Studies have shown that the activity of this compound correlates inversely with the homologous recombination repair response to DNA damage in certain cancer cell lines, indicating that those with less robust HRR are more sensitive to its effects researchgate.net.

Prodrug Activation and Metabolite Activity

This compound functions as a prodrug, a precursor compound that is converted within the body into an active pharmacological agent. This approach was utilized to potentially improve the pharmacokinetic properties of the active compound, CEP-8983 slideshare.net.

Biotransformation of this compound to CEP-8983

This compound undergoes rapid biotransformation to its active metabolite, CEP-8983 imrpress.com. This conversion is a crucial step for the compound to exert its intended pharmacological effects. The prodrug design of this compound aimed to enhance characteristics such as solubility and pharmacokinetics compared to CEP-8983 slideshare.net.

Biological Activity of CEP-8983

CEP-8983 is identified as the biologically active form of this compound. It is characterized as a selective inhibitor of the nuclear enzymes PARP-1 and PARP-2 nih.govcancer.govnih.govmedkoo.comnih.govimrpress.commedchemexpress.compatsnap.commedchemexpress.commedchemexpress.com. Preclinical studies have determined the inhibitory concentrations (IC50) of CEP-8983 for these enzymes.

EnzymeIC50 (nM)Source
PARP-120 nih.govmedchemexpress.commedchemexpress.commedchemexpress.com
PARP-26 nih.govmedchemexpress.commedchemexpress.commedchemexpress.com

Preclinical Efficacy and in Vitro/in Vivo Investigations of Cep 9722

Cell Line Studies and Tumor Cell Viability

In vitro investigations using various cancer cell lines have been instrumental in elucidating the mechanism and efficacy of CEP-9722's active form, CEP-8983. These studies have demonstrated its antiproliferative effects, differential sensitivity across cell lines, and its role in inducing DNA damage and cell death.

This compound has demonstrated potential in inhibiting the growth of several types of cancer cells. researchgate.net Studies have indicated its activity in ovarian cancer, colon cancer, and glioma cell lines. researchgate.net In the context of urothelial carcinoma, the active metabolite CEP-8983 was evaluated for its effect on cell viability. Treatment with CEP-8983 resulted in a 20% reduction in the viability of the RT4 and T24 urothelial carcinoma cell lines. nih.govuky.edu

A notable finding from in vitro studies is the differential sensitivity of various cancer cell lines to PARP inhibition by CEP-8983. In urothelial carcinoma, while the RT4 and T24 cell lines showed a reduction in viability, the 5637 and TCC-SUP cell lines were not similarly affected by the compound. nih.govuky.edu This suggests that the sensitivity to this compound is dependent on the specific molecular characteristics of the cancer cells, particularly their DNA repair capabilities.

Table 1: Differential Viability of Urothelial Carcinoma Cell Lines with CEP-8983 Treatment

Cell LineEffect on Viability
RT420% reduction
T2420% reduction
5637No reduction
TCC-SUPNo reduction

The COMET assay, a method for detecting DNA strand breaks in individual cells, was employed to measure the extent of DNA damage induced by CEP-8983 in urothelial carcinoma cell lines. nih.govuky.edunih.govyoutube.com The results indicated that RT4 cells exhibited a greater degree of DNA damage compared to 5637 cells following treatment. nih.govuky.edu Furthermore, when combined with cisplatin (B142131), a DNA-damaging chemotherapy agent, CEP-8983 led to an increase in DNA damage in both RT4 and 5637 cell lines compared to either agent alone. nih.govuky.edu

The induction of programmed cell death (apoptosis) and necrosis is a key outcome of effective anticancer agents. nih.govbio-rad-antibodies.com In urothelial carcinoma cell lines, treatment with CEP-8983 was shown to induce both apoptosis and necrosis. Specifically, these forms of cell death were observed in 9.7% of RT4 cells and 9.1% of 5637 cells. nih.govuky.edu

The formation of nuclear foci by DNA repair proteins like RAD51 is an indicator of an active homologous recombination repair pathway. nih.govembopress.orgcam.ac.uk The activity of this compound has been shown to correlate inversely with the homologous recombination repair response. nih.gov In urothelial carcinoma cell lines, T24 and RT4, which were more sensitive to CEP-8983, displayed the lowest formation of RAD51 foci after radiation. nih.govuky.edu Conversely, the more resistant cell lines, TCC-SUP and 5637, showed a robust induction of RAD51 foci. nih.govuky.edu This suggests that cancer cells with a compromised homologous recombination repair system are more susceptible to the effects of PARP inhibition by this compound.

Table 2: RAD51 Foci Formation in Urothelial Carcinoma Cell Lines

Cell LineRAD51 Foci Induction post-radiation
T24Minimal
RT4Minimal
TCC-SUPRobust
5637Robust

Xenograft Model Studies

The preclinical efficacy of this compound has been further evaluated in in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice. In a study involving RT4 urothelial carcinoma xenografts, this compound demonstrated dose-dependent antitumor activity. nih.govuky.edu

Immunohistochemical analysis of the treated RT4 xenograft tumors revealed a significant increase in cleaved caspase-3, a marker of apoptosis, indicating that this compound promotes programmed cell death in the tumor tissue. nih.govuky.edu Additionally, a significant decrease in CD31, a marker for angiogenesis (the formation of new blood vessels), was observed, suggesting that this compound may also inhibit tumor growth by disrupting its blood supply. nih.govuky.edu In other preclinical xenograft models, the active metabolite CEP-8983 was found to enhance the sensitivity of chemoresistant tumor cells to the DNA-damaging agent temozolomide (B1682018). nih.gov

Antitumor Activity as Monotherapy

This compound, a prodrug of the potent poly(ADP-ribose) polymerase (PARP) inhibitor CEP-8983, has demonstrated standalone antitumor efficacy in preclinical xenograft models. nih.gov As an inhibitor of PARP-1 and PARP-2, nuclear enzymes critical for DNA repair, this compound's mechanism of action is designed to potentiate the effects of DNA-damaging chemotherapies. nih.govresearchgate.net However, its activity is not solely reliant on combination therapy. Studies have shown that as a monotherapy, this compound can effectively inhibit tumor growth in certain preclinical settings, highlighting its potential as a standalone therapeutic agent. nih.gov This intrinsic antitumor activity is a significant finding, suggesting that this compound may exploit inherent DNA repair deficiencies within some cancer cells, a concept central to the therapeutic strategy of PARP inhibitors.

Chemo-sensitizing Effects in Combination Regimens (e.g., with Temozolomide, Irinotecan (B1672180), Cisplatin)

A primary focus of the preclinical investigation of this compound has been its ability to sensitize chemoresistant tumor cells to various DNA-damaging agents. The co-administration of this compound with standard chemotherapeutics has shown significant potentiation of their antitumor effects.

Temozolomide: In glioblastoma (RG2) xenografts, the combination of this compound with temozolomide resulted in a 60% inhibition of tumor growth, a significant improvement compared to temozolomide monotherapy. nih.gov The underlying mechanism involves increasing the sensitivity of tumor cells to temozolomide-induced DNA damage and apoptosis. nih.gov PARP inhibitors, like the active form of this compound, are thought to sensitize tumors to methylating agents like temozolomide by interfering with the repair of DNA base adducts they create. frontiersin.org

Irinotecan: When combined with irinotecan in a colon carcinoma (HT29) xenograft model, this compound led to an 80% inhibition of tumor growth, markedly greater than the effect of irinotecan alone. nih.gov The active metabolite of irinotecan, SN38, induces DNA damage, and CEP-8983 (the active form of this compound) was shown to sensitize carcinoma cells to its growth-inhibitory effects. nih.gov This suggests that inhibiting PARP-mediated DNA repair enhances the cytotoxicity of topoisomerase I inhibitors like irinotecan. frontiersin.org

Cisplatin: The principle of combining PARP inhibitors with platinum-based chemotherapy like cisplatin is well-established. Cisplatin forms DNA adducts that inhibit replication and transcription, and if left unrepaired, lead to apoptosis. nih.gov By inhibiting DNA repair pathways, PARP inhibitors can enhance the efficacy of cisplatin. mdpi.comnih.gov This synergistic interaction is particularly evident in cells proficient in non-homologous end joining (NHEJ) for repairing DNA double-strand breaks. nih.gov While specific in vivo data for this compound with cisplatin was not detailed in the reviewed sources, the mechanistic basis for this combination is strong.

Combination AgentTumor ModelTumor Growth Inhibition (Combination vs. Monotherapy)Reference
TemozolomideRG2 (Glioblastoma)60% nih.gov
IrinotecanHT29 (Colon Carcinoma)80% nih.gov

Attenuation of PAR Accumulation in Tumor Xenografts

In vivo studies have confirmed the biochemical efficacy of this compound through its ability to modulate its molecular target, PARP. Administration of this compound in glioma xenografts resulted in a dose- and time-dependent attenuation of poly(ADP-ribose) (PAR) accumulation. nih.gov PAR is the polymer synthesized by PARP enzymes at sites of DNA damage. Its reduction is a direct pharmacodynamic marker of PARP inhibition. These findings demonstrate that this compound effectively engages its target in the tumor tissue, providing a mechanistic basis for its observed antitumor and chemo-sensitizing effects. nih.govnih.gov

Modulation of Tumor Microenvironment Markers (e.g., Cleaved Caspase-3, CD31)

The impact of cancer therapies often extends beyond direct cytotoxicity to include modulation of the tumor microenvironment. Key markers in this context include cleaved caspase-3, an indicator of apoptosis, and CD31, an endothelial marker associated with angiogenesis.

Cleaved Caspase-3: As a key executioner of apoptosis, increased levels of cleaved caspase-3 are associated with cell death. researchgate.net Therapies that enhance DNA damage, such as the combination of this compound with chemotherapy, are expected to increase the activation of caspase-3, leading to apoptosis. nih.gov Interestingly, recent research has uncovered a nonapoptotic role for cleaved caspase-3, where it can function as a transcription factor to enhance angiogenesis and promote chemotherapy resistance. nih.gov This highlights a complex role for caspase-3 in the tumor response to therapy.

Exploratory Research into Novel Therapeutic Targets and Combinations

Investigation of Ferroptosis-Related Biomarkers in Non-Small Cell Lung Cancer (NSCLC)

Recent research has explored the intersection of PARP inhibition and ferroptosis, an iron-dependent form of programmed cell death, as a potential therapeutic strategy in NSCLC. nih.govnih.gov Ferroptosis is distinct from apoptosis and is characterized by the accumulation of lipid peroxides. researchgate.net Studies have identified prognostic models based on ferroptosis-related genes in NSCLC patients. nih.gov In this context, this compound has been investigated in combination with other agents to target these pathways. For instance, the combination of this compound and Isomucronulatol (B1581719) 7-O-beta-glucoside (IMG) was studied for its effects on ferroptosis-related biomarkers in NSCLC cell lines. nih.govresearchgate.net This line of inquiry aims to establish novel predictive models and identify new therapeutic targets for NSCLC by leveraging the unique cell death mechanism of ferroptosis. nih.govresearchgate.net

Predictive Models for Drug Sensitivity

The development of predictive models for drug sensitivity is crucial for advancing personalized medicine. researchgate.net These models use genomic and molecular data to forecast how a patient's tumor will respond to a specific therapy. nih.govresearcher.life Machine learning and deep learning approaches are increasingly being used to create these models by integrating large datasets, including gene expression profiles and drug chemical features. nih.govarxiv.org In a study involving ferroptosis-related biomarkers in NSCLC, drug sensitivity to various compounds, including this compound, was evaluated using the CellMiner database. nih.gov This type of analysis helps to identify which cancer cell lines are most sensitive to a particular drug and can reveal underlying genetic or molecular determinants of that sensitivity. nih.gov By incorporating data from agents like this compound into these complex models, researchers aim to improve the accuracy of drug response predictions and better tailor treatments to individual patients. researcher.life

Clinical Development and Translational Research of Cep 9722

Phase I Clinical Trials as Monotherapy

The initial phase of clinical investigation for CEP-9722 involved a dose-escalation study where patients received the drug as a single agent before its evaluation in combination therapies. nih.govresearchgate.net This monotherapy phase was crucial for understanding the compound's intrinsic activity and its effect on the target enzyme in the human body. oncotarget.comnih.gov

A key objective of the Phase I trials was to determine the dose range of this compound that results in the inhibition of PARP within peripheral blood mononuclear cells (PBMCs). nih.gov Pharmacodynamic assessments were conducted to confirm that the drug was engaging with its intended target. The studies confirmed that this compound administration led to the inhibition of PARP activity in these cells. mdpi.comoncotarget.comnih.gov However, a clear dose-response relationship was not observed, meaning that increasing the dose of this compound did not result in a proportionally greater inhibition of the PARP enzyme in the tested range. mdpi.comoncotarget.comnih.gov

During the Phase I dose-escalation study that evaluated this compound as a monotherapy and in combination with temozolomide (B1682018), some limited but notable clinical activity was observed. mdpi.comoncotarget.com Specifically, one patient with melanoma achieved a partial response to the treatment. mdpi.comoncotarget.comnih.gov This objective tumor response in a patient with a typically difficult-to-treat cancer provided an early signal of potential anti-tumor efficacy for the compound. mdpi.com

Phase I Clinical Trials in Combination with Chemotherapeutic Agents

Following the initial monotherapy evaluations, this compound was advanced into Phase I clinical trials to assess its ability to potentiate the effects of DNA-damaging chemotherapy agents. mdpi.comoncotarget.comnih.gov These studies aimed to establish a safe and effective dose for the combination regimens and to look for preliminary signs of efficacy.

A significant Phase I dose-escalation trial (NCT00920595) evaluated this compound administered in 28-day cycles with the alkylating agent temozolomide in patients with advanced solid tumors. mdpi.comnih.govresearchgate.net The study enrolled 26 patients across five dosing cohorts. researchgate.net The primary goal was to determine the maximum tolerated dose (MTD) of the combination. oncotarget.comnih.gov Pharmacodynamic assessments confirmed PARP inhibition, and the study established a recommended dose for further investigation. mdpi.comoncotarget.com

This compound was also evaluated in a Phase I dose-escalation study (NCT01345357) in combination with the chemotherapeutic agents gemcitabine (B846) and cisplatin (B142131). nih.govlarvol.com This trial was designed for patients with advanced solid tumors or mantle cell lymphoma. oaepublish.comresearchgate.net However, the study was discontinued (B1498344) early due to toxicities, primarily myelosuppression associated with the chemotherapy agents, which was potentially enhanced by the addition of the PARP inhibitor. oaepublish.comrsc.org One report indicated that no patients with lymphoma were enrolled in the study before its termination. sonar.ch

Across the combination therapy trials, investigators documented signals of clinical benefit, including objective tumor responses and disease stabilization. researchgate.net

In the trial combining this compound with temozolomide, the most notable efficacy signal was a confirmed partial response in a patient with melanoma. mdpi.comoncotarget.comnih.gov In addition to this objective response, a number of other patients in the study achieved stable disease, indicating that the tumor growth was halted for a period. redingtoninc.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
CEP-8983
Cisplatin
Gemcitabine

Discontinuation of Studies and Underlying Reasons

The clinical development of this compound has been marked by challenges that have led to the discontinuation of certain studies. These discontinuations were primarily driven by issues related to toxicity and inconsistent drug exposure.

A significant factor in the discontinuation of a dose-escalation study of this compound in combination with gemcitabine and cisplatin was toxicity, particularly chemotherapy-associated myelosuppression. This indicates that the potentiation of the DNA-damaging effects of chemotherapy by this compound also extended to hematopoietic cells, leading to an unfavorable safety profile in this combination.

Furthermore, a phase 1 dose-escalation study of this compound with temozolomide in patients with solid tumors revealed high inter- and intra-patient variability in systemic exposure to the drug at all dose levels. researchgate.netnih.gov This variability in the concentration of the active metabolite, CEP-8983, presents a significant challenge for predictable and consistent therapeutic efficacy. Factors such as the use of proton pump inhibitors, which raise gastric pH, and smoking were identified as potential contributors to lower plasma exposure of CEP-8983, likely due to reduced absorption and increased metabolism, respectively. researchgate.net Dose-limiting toxicities, including asthenia and persistent weight loss, were also observed at higher doses. researchgate.netnih.gov

Table 1: Reported Reasons for Discontinuation or Challenges in Clinical Studies of this compound

Reason Associated Study/Observation Details
Myelosuppression Combination with gemcitabine and cisplatin A small dose-escalation study in patients with advanced solid tumors or mantle cell lymphoma was discontinued early due to toxicities, mainly chemotherapy-associated myelosuppression.
Variable Metabolite Exposure Phase 1 study in combination with temozolomide High inter- and intra-patient variability in systemic exposure was observed at all doses. researchgate.net
Dose-Limiting Toxicities Phase 1 study in combination with temozolomide Asthenia and persistent weight loss were identified as dose-limiting toxicities at a dose of 1,000 mg/day. researchgate.netnih.gov

Translational Biomarker Investigations

Translational research has been a key component of the clinical development of this compound, with a focus on identifying biomarkers that could predict response and guide patient selection.

A preclinical study investigating the activity of this compound in urothelial carcinoma has provided significant insights into its mechanism of action and potential biomarkers. The study found that the antitumor activity of this compound correlated inversely with the homologous recombination repair (HRR) response to DNA damage. nih.gov In cell lines with a less robust induction of RAD51 foci, a marker of HRR, there was greater sensitivity to this compound's active metabolite, CEP-8983. nih.gov This finding is consistent with the principle of synthetic lethality, where cancer cells with a pre-existing deficiency in a DNA repair pathway, such as HRR, are more susceptible to the inhibition of a compensatory pathway, in this case, the one involving PARP.

The development of predictive biomarkers for this compound has been guided by the broader understanding of PARP inhibitors. The most established predictive biomarkers for sensitivity to PARP inhibitors are mutations in genes involved in the homologous recombination repair pathway, most notably BRCA1 and BRCA2. nih.gov Tumors with these mutations are deficient in HRR and are therefore more reliant on PARP-mediated DNA repair for survival.

While specific biomarker-driven trials for this compound are not extensively reported, the preclinical data in urothelial carcinoma suggests that a functional assessment of the HRR response could serve as a predictive biomarker. nih.gov For instance, the ability of tumor cells to form RAD51 foci in response to DNA damage could potentially distinguish between sensitive and resistant tumors. nih.gov The development of resistance to PARP inhibitors is an area of active research, with potential mechanisms including the restoration of HRR function.

Comparative Analysis with Other Clinically Developed PARP Inhibitors

This compound is one of several PARP inhibitors that have been evaluated in clinical trials. A comparative analysis with other agents in this class highlights both similarities in their fundamental mechanism and potential differences in their clinical profiles.

This compound, through its active metabolite CEP-8983, is an inhibitor of PARP-1 and PARP-2. nih.govmedchemexpress.com This mechanism is shared with other clinically developed PARP inhibitors such as olaparib, rucaparib, niraparib (B1663559), and talazoparib (B560058), all of which target the catalytic activity of these enzymes. oaes.cc The primary mechanism of action for this class of drugs is the inhibition of single-strand DNA break repair, which leads to the accumulation of double-strand breaks during DNA replication. In tumors with deficient homologous recombination repair, these double-strand breaks cannot be efficiently repaired, leading to cell death. nih.gov

A key difference among PARP inhibitors is their varying potency in "trapping" the PARP enzyme at the site of DNA damage. oaes.cc This trapping of the PARP-DNA complex can be more cytotoxic than the mere inhibition of PARP's catalytic activity. The relative PARP trapping potency varies among different inhibitors, with talazoparib being a particularly potent PARP trapper. oaes.cc The specific PARP trapping efficiency of this compound relative to other PARP inhibitors has not been extensively detailed in the provided search results.

In terms of clinical profile, this compound has demonstrated limited clinical activity in early phase trials. researchgate.netoaes.cc For instance, in a phase 1 study with temozolomide, only one partial response was observed. researchgate.net This contrasts with the more robust clinical activity and subsequent regulatory approvals of other PARP inhibitors like olaparib, rucaparib, and niraparib in various cancer types, particularly in patients with BRCA mutations. oaes.cc

Mechanisms of Resistance to Parp Inhibition and Future Research Directions for Cep 9722

Intrinsic and Acquired Resistance Mechanisms Relevant to PARP Inhibitors

Resistance to PARP inhibitors can be broadly classified into mechanisms affecting DNA damage repair response, replication fork stabilization, and intracellular adaptations such as increased drug efflux. mdpi.com Key mechanisms include the restoration of homologous recombination repair, alterations in drug efflux, modulations in PARP expression and function, and the role of replication fork stabilization and cell cycle modulators. oaepublish.comd-nb.infomdpi.commdpi.comoaepublish.comnih.govencyclopedia.pubresearchgate.net

Restoration of Homologous Recombination Repair Function

The restoration of homologous recombination repair (HRR) function is a predominant mechanism of resistance to PARP inhibitors, particularly in tumors that were initially HR-deficient, such as those with BRCA1/2 mutations. d-nb.infooaepublish.comencyclopedia.puboncnursingnews.comnih.govspandidos-publications.comnih.govnih.gov This restoration can occur through various pathways, including secondary genetic and/or epigenetic events that reinstate functional HR. oaepublish.comnih.govspandidos-publications.com Reversion mutations in BRCA1 or BRCA2 genes are a well-validated mechanism, leading to the expression of a partially or fully functional protein that can restore HR activity. d-nb.infomdpi.comoaepublish.comnih.govencyclopedia.pubnih.govspandidos-publications.com Epigenetic modifications, such as promoter demethylation or histone acetylation, can also contribute by restoring the expression of silenced HR genes like BRCA1. mdpi.com Functional restoration of other HR-associated proteins, such as RAD51, through mutations or altered expression of modulators like EMI1, can also lead to PARPi resistance. d-nb.infoencyclopedia.pub

Alterations in Drug Efflux

Increased drug efflux, which reduces the intracellular concentration of PARP inhibitors, is another mechanism contributing to resistance. d-nb.infomdpi.commdpi.comnih.govencyclopedia.pubresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov This is often mediated by the upregulation of drug efflux transporter genes, particularly ABCB1 (also known as MDR1 or P-glycoprotein). mdpi.comnih.govencyclopedia.puboncnursingnews.comfrontiersin.orgfrontiersin.orgnih.gov Studies have shown increased expression of Abcb1a/b in PARPi-resistant breast cancers. frontiersin.orgnih.gov While preclinical evidence supports the role of increased drug efflux via P-gp, its clinical relevance as a sole mechanism of resistance and strategies to reverse it are still under investigation. mdpi.comnih.gov

Modulations in PARP Expression and Function

Changes in PARP expression and function can also contribute to PARP inhibitor resistance. Reduced PARP1 expression can theoretically decrease PARPi sensitivity by reducing the number of binding sites for the inhibitor. oncoscience.us However, resistance induced by PARP1 knockdown is reported to be uncommon in clinical practice. oncoscience.us Mutations in PARP1 can also lead to resistance by reducing the trapping of PARP1 on DNA, a key mechanism of action for many PARP inhibitors. frontiersin.orgoncoscience.us Additionally, alterations in the activity of PAR glycohydrolase (PARG), the enzyme that counteracts PARylation, can influence PARPi sensitivity. Depletion or inactivation of PARG is hypothesized to enable PAR accumulation, potentially maintaining sufficient PARP function and preventing PARP trapping, thereby promoting resistance. frontiersin.org PARG depletion has been observed in preclinical models of PARPi resistance. encyclopedia.pubfrontiersin.org

Role of Replication Fork Stabilization and Cell Cycle Modulators

Replication fork stabilization has been identified as a compensatory mechanism of PARP inhibitor resistance, particularly in the absence of HR restoration. d-nb.infomdpi.comoaepublish.comencyclopedia.pubresearchgate.netnih.govnih.gov PARP inhibitors can cause stalled replication forks, which in HR-deficient cells typically leads to fork collapse and cell death. mdpi.comnih.govfrontiersin.orgoncoscience.usmdpi.com However, mechanisms that stabilize these stalled forks can protect them from degradation by nucleases like MRE11 and EXO1, thereby promoting survival even under PARP inhibition. nih.govfrontiersin.orgmdpi.comaacrjournals.org Proteins like PARP1 and BRCA2 are involved in protecting stalled forks. nih.govmdpi.com

Cell cycle checkpoint proteins, including ATR, CHK1, and WEE1, play a role in the DNA damage response and replication fork stability. researchgate.netnih.govnih.govmdpi.comcancerbiomed.org Activated cell cycle checkpoints can promote cell cycle arrest, allowing time for DNA repair and stabilizing replication forks. researchgate.netcancerbiomed.org Increased activity of the ATR/CHK1 pathway has been observed in acquired PARPi resistance. cancerbiomed.org Targeting these cell cycle regulators is being explored as a strategy to overcome resistance by disrupting replication fork stability and impairing DNA repair. researchgate.netnih.govnih.govmdpi.comcancerbiomed.org

Strategies to Overcome Resistance

Given the diverse mechanisms of resistance, various strategies are being investigated to restore sensitivity to PARP inhibitors. d-nb.infod-nb.info These strategies often involve combination therapies targeting the identified resistance pathways or exploiting alternative vulnerabilities in resistant cells. d-nb.infoijirms.ind-nb.inforesearchgate.netnih.govmdpi.comoatext.comonclive.com

Novel Combination Therapies

Novel combination therapies are a key strategy to overcome PARP inhibitor resistance. oaepublish.comd-nb.inforesearchgate.netnih.govoncoscience.us Combining PARP inhibitors with agents that target specific resistance mechanisms or induce synthetic lethality through alternative pathways holds promise.

Combination with DNA Damage Response Inhibitors: Inhibitors of other DNA damage response proteins, such as ATR, CHK1, and WEE1, are being explored in combination with PARP inhibitors. researchgate.netnih.govnih.govmdpi.comcancerbiomed.orgtargetedonc.com These combinations aim to counteract replication fork stabilization and impair DNA repair in resistant cells. researchgate.netnih.govnih.govmdpi.comcancerbiomed.org Preclinical data suggest that combining PARP inhibitors with ATR inhibitors may re-sensitize cells by disrupting ATR-dependent recruitment of repair proteins and re-establishing HR deficiency. mdpi.com

Combination with Anti-angiogenic Agents: Combining PARP inhibitors with anti-angiogenic agents like cediranib (B1683797) or bevacizumab has shown efficacy in some PARPi-resistant settings. mdpi.comoatext.comonclive.com This may be due to the ability of anti-angiogenic agents to induce hypoxia, which can indirectly suppress BRCA1/2 and RAD51 expression, thereby inducing HR deficiency. mdpi.comoatext.com

Combination with Immunotherapy: The combination of PARP inhibitors with immune checkpoint inhibitors is being investigated, particularly in HR-deficient cancers which often have a high tumor mutational burden that can lead to increased neoantigen presentation and activation of the antitumor immune response. researchgate.netnih.govonclive.comonclive.com

Combination with Other Targeted Agents: Combinations with inhibitors of pathways such as PI3K, AKT, MEK, and c-Met, as well as epigenetic therapies, are being explored to potentially downregulate proteins involved in DNA repair or exploit other vulnerabilities in resistant cells. mdpi.comoatext.comonclive.com For instance, combining PARP inhibitors with AKT inhibitors has shown clinical benefit in some patients, including those with PARPi resistance. mdpi.com

Combination with Chemotherapy: Combining PARP inhibitors with chemotherapy agents, such as temozolomide (B1682018), gemcitabine (B846), and cisplatin (B142131), has been investigated, including with CEP-9722. researchgate.netoaepublish.comhra.nhs.ukimrpress.comascopubs.org The rationale is that PARP inhibition can enhance the cytotoxicity of DNA-damaging chemotherapy by impairing DNA repair. imrpress.com However, managing increased myelosuppression in such combinations can be a challenge. oaepublish.comonclive.com Clinical studies have indicated that combinations of PARP inhibitors like this compound with platinum drugs may improve prognosis in certain cancers. imrpress.com

Data from a Phase 1 study evaluating this compound in combination with temozolomide in patients with advanced solid tumors showed that the combination was adequately tolerated, with limited clinical activity observed. researchgate.netascopubs.org Another Phase 1 study assessing this compound in combination with gemcitabine and cisplatin was discontinued (B1498344) early due to toxicities. oaepublish.comdrugbank.com

Table 1 summarizes some of the discussed mechanisms of PARP inhibitor resistance.

MechanismDescriptionRelevance to PARP Inhibition
Restoration of Homologous Recombination RepairRecovery of functional HRR in initially deficient tumors, often via genetic or epigenetic alterations.Reduces synthetic lethality
Alterations in Drug EffluxIncreased export of PARP inhibitors from cancer cells, commonly mediated by ABCB1.Lowers intracellular drug concentration
Modulations in PARP Expression and FunctionChanges in PARP protein levels (e.g., decreased PARP1) or function (e.g., reduced trapping, altered PARG).Affects drug binding and mechanism of action
Replication Fork StabilizationProtection of stalled replication forks from degradation, allowing cell survival despite PARP inhibition.Bypasses a key cytotoxic effect of PARPi
Role of Cell Cycle ModulatorsActivation of cell cycle checkpoints (e.g., ATR/CHK1) promoting repair and fork stability.Supports resistance mechanisms

Identification of Additional Synthetic Lethal Interactions

The concept of synthetic lethality is central to the efficacy of PARP inhibitors, particularly in tumors with existing defects in DNA repair pathways like HRR. Synthetic lethality occurs when the simultaneous inhibition of two genes or pathways leads to cell death, whereas the inhibition of either alone is not lethal. PARP inhibitors exploit the reliance of HRR-deficient cells on PARP-mediated BER for survival. Preclinical studies with this compound in urothelial carcinoma have shown that its activity correlates inversely with the homologous recombination repair response to DNA damage, supporting the principle of synthetic lethality in this context nih.gov.

Future research for this compound should focus on identifying additional synthetic lethal interactions beyond canonical HRR deficiencies. This could involve high-throughput screening approaches to uncover novel genetic alterations or pathway dependencies that, when combined with PARP inhibition by this compound, result in selective cancer cell killing. Identifying such interactions could broaden the spectrum of tumors responsive to this compound and provide biomarkers for patient selection.

Expanding Therapeutic Scope

Expanding the therapeutic scope of this compound involves exploring its activity in a wider range of cancer types and integrating its use into personalized treatment strategies.

Exploration in Additional Cancer Types (e.g., NSCLC, GU cancers)

Preclinical studies have indicated the activity of this compound in various cancer cell lines, including ovarian cancer, colon cancer, glioma, and urothelial carcinoma nih.gov. Urothelial carcinoma is a type of genitourinary (GU) cancer where this compound has shown dose-dependent antitumor activity in xenograft models, and its efficacy correlated inversely with HRR response nih.gov. This suggests a potential role for this compound in GU cancers, particularly in subsets with impaired HRR.

The role of this compound in non-small cell lung cancer (NSCLC) has been less extensively investigated. However, recent research has explored the combination therapy of this compound with isomucronulatol (B1581719) 7-O-beta-glucoside, targeting ferroptosis-related biomarkers in NSCLC invivochem.cn. This indicates an emerging interest in evaluating this compound in NSCLC, potentially in combination with other agents or in specific molecular subsets.

Future research should include dedicated preclinical and clinical investigations to thoroughly evaluate the efficacy of this compound in various subtypes of NSCLC and other GU cancers, potentially stratified by relevant biomarkers.

Integration into Personalized Oncology Frameworks

The success of PARP inhibitors in patients with BRCA mutations highlights the importance of personalized oncology approaches. Identifying specific biomarkers that predict response or resistance to PARP inhibitors is crucial for optimizing patient selection and treatment outcomes.

For this compound, its observed activity correlating inversely with HRR response in urothelial carcinoma suggests that HRR deficiency could serve as a predictive biomarker for patient selection in GU cancers nih.gov. Integrating this compound into personalized oncology frameworks would involve prospectively identifying patients with tumors harboring specific DNA repair defects or other predictive biomarkers before treatment initiation. This could involve genetic testing for mutations in BRCA1, BRCA2, and other HRR-related genes, as well as exploring other potential genomic or molecular markers that correlate with sensitivity to this compound.

Future studies should aim to validate and refine these biomarkers in clinical trials to ensure that this compound is directed towards patient populations most likely to benefit.

Unaddressed Research Questions and Future Studies

Despite the progress in understanding this compound as a PARP inhibitor, several research questions remain unaddressed, necessitating further investigation.

A key unaddressed question pertains to the detailed mechanisms of acquired resistance that tumors may develop specifically after exposure to this compound. While general mechanisms of PARP inhibitor resistance are known, the specific molecular alterations or pathway adaptations that confer resistance to this compound warrant dedicated study.

Furthermore, the comprehensive identification of additional synthetic lethal partners for this compound beyond established HRR defects is an area requiring further research. Unbiased functional genomic screens could help uncover novel genetic vulnerabilities that can be exploited by this compound.

The optimal integration of this compound into combination therapies also requires further exploration. While combinations with temozolomide and gemcitabine/cisplatin have been investigated, exploring novel combinations based on preclinical rationale, such as the combination with agents targeting ferroptosis in NSCLC, is crucial invivochem.cn.

Future studies should include:

In-depth investigations into the molecular mechanisms of acquired resistance to this compound using preclinical models and patient samples.

Large-scale functional genomic screens to identify novel synthetic lethal interactions with this compound.

Biomarker-driven clinical trials to validate predictive markers for response to this compound in various cancer types, including specific subsets of NSCLC and GU cancers.

Further exploration of rational combination therapies with this compound based on preclinical evidence of synergy.

Q & A

Q. What is the mechanism of action of CEP-9722, and how does it enhance chemotherapeutic efficacy in preclinical models?

this compound is a prodrug of CEP-8983, a selective inhibitor of PARP-1 (IC50: 20 nM) and PARP-2 (IC50: 6 nM). By blocking PARP activity, it prevents DNA repair via the base excision repair (BER) pathway, leading to accumulation of DNA damage and apoptosis in tumor cells. Preclinical studies demonstrated that CEP-8983 sensitizes chemoresistant tumor xenografts (e.g., glioblastoma, neuroblastoma) to temozolomide and irinotecan by increasing DNA strand breaks and prolonging G2-M cell cycle arrest without potentiating myelotoxicity .

Q. How was the maximum tolerated dose (MTD) of this compound established in Phase I trials?

The MTD was determined using a standard 3+3 dose-escalation design. In a Phase I trial with advanced solid tumors, the MTD for this compound was 750 mg/day when combined with temozolomide (150 mg/m²/day). Dose-limiting toxicities (DLTs) at 1000 mg/day included fatigue and weight loss. Pharmacokinetic analysis showed systemic exposure to CEP-8983 (active metabolite) increased dose-dependently but with high interpatient variability .

Q. What are the primary safety and tolerability findings from early-phase clinical trials of this compound?

In a Phase I study (n=26), 92% of patients experienced treatment-related adverse events (TRAEs), predominantly grade 1–2 (nausea: 77%, vomiting: 65%). Grade 3–4 TRAEs included fatigue, diarrhea, and anemia. Notably, myelosuppression was less severe compared to other PARP inhibitors, with only 6/26 patients experiencing grade 3–4 hematologic toxicity. Dose delays occurred in 3 patients due to blood toxicity .

Q. How does this compound’s pharmacokinetic profile influence dosing strategies?

this compound rapidly converts to CEP-8983, which exhibits high interpatient variability in plasma exposure. Factors reducing CEP-8983 bioavailability include:

  • Gastric pH modifiers (e.g., proton pump inhibitors): Decrease solubility in non-acidic environments.
  • Smoking : Induces CYP1A2, accelerating CEP-8983 metabolism. Pharmacodynamic studies suggest twice-daily dosing may improve PARP inhibition sustainability, as PAR suppression in PBMCs diminished within 24 hours .

Advanced Research Questions

Q. What methodological approaches address contradictions in this compound’s clinical efficacy across trials?

While one Phase I trial reported a partial response in a melanoma patient (58% lesion reduction) and stable disease in 4/26 patients , another study combining this compound with gemcitabine/cisplatin showed limited efficacy (1 complete response, 3 partial responses). Discrepancies may arise from:

  • Tumor heterogeneity : Biomarker stratification (e.g., homologous recombination deficiency) was absent in early trials.
  • Chemotherapy backbone variability : Temozolomide’s cumulative toxicity limited treatment duration in some cohorts . Future trials should integrate genomic profiling and standardized combination regimens.

Q. How can researchers optimize preclinical models to predict this compound’s efficacy in homologous recombination repair (HRR)-deficient tumors?

In urothelial carcinoma xenografts, this compound’s antitumor activity inversely correlated with RAD51 foci formation (a HRR marker). Methods include:

  • COMET assays : Quantify DNA damage persistence.
  • Flow cytometry : Assess apoptosis (cleaved caspase-3) and cell cycle arrest.
  • Biomarker-driven xenografts : Use HRR-deficient models (e.g., BRCA-mutated) to validate synthetic lethality .

Q. What experimental designs mitigate challenges in this compound’s pharmacokinetic variability?

To address high interpatient variability:

  • Population pharmacokinetic modeling : Incorporate covariates like smoking status and concomitant medications.
  • Therapeutic drug monitoring (TDM) : Measure CEP-8983 plasma levels to guide dose adjustments.
  • Formulation optimization : Develop acid-resistant formulations to improve solubility .

Q. Why does this compound exhibit reduced myelosuppression compared to other PARP inhibitors?

Preclinical data suggest CEP-8983’s selectivity for PARP-1/2 over other isoforms (e.g., PARP-3) may spare hematopoietic cells. Additionally, its prodrug design (this compound) may limit bone marrow exposure. In vitro colony-forming unit assays showed no potentiation of temozolomide-induced myelotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CEP-9722
Reactant of Route 2
CEP-9722

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.